Dihydrosimvastatin-3',5'-diol
Description
Dihydrosimvastatin-3',5'-diol (CAS: 159143-77-8; alternative CAS: 135690-31-2) is a dihydroxy derivative of simvastatin, a well-known statin used for lowering cholesterol. Structurally, it features a hydroxyl group at both the 3' and 5' positions of the simvastatin backbone (C₂₅H₄₀O₇, molecular weight 452.58) . This modification alters its pharmacokinetic and pharmacodynamic properties compared to the parent compound. While simvastatin primarily inhibits HMG-CoA reductase, the dihydroxy derivative’s biological activity is less characterized but may involve altered metabolic stability or reduced lipophilicity due to increased polarity .
Properties
Molecular Formula |
C25H40O7 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
[(1S,3R,7R,8S,8aR)-4,6-dihydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H40O7/c1-6-25(4,5)24(30)32-20-9-13(2)23(29)18-12-19(27)14(3)17(22(18)20)8-7-16-10-15(26)11-21(28)31-16/h12-17,19-20,22-23,26-27,29H,6-11H2,1-5H3/t13-,14-,15-,16-,17+,19?,20+,22-,23?/m1/s1 |
InChI Key |
MRCKOKWQDZYFLT-IHHACARCSA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C(C2=CC([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O)O)C |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dihydrodiol Simvastatin involves the metabolic transformation of simvastatin. This transformation can be achieved through enzymatic oxidation processes. Specifically, the compound is generated through the action of cytochrome P450 enzymes, which introduce hydroxyl groups at specific positions on the simvastatin molecule .
Industrial Production Methods
Industrial production of 3’,5’-Dihydrodiol Simvastatin typically involves the use of biocatalysts to facilitate the oxidation of simvastatin. This process can be optimized by controlling reaction conditions such as temperature, pH, and the concentration of the biocatalyst. The use of recombinant enzymes and microbial systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dihydrodiol Simvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional hydroxylated metabolites.
Reduction: Reduction reactions can convert the dihydrodiol groups back to their original forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving 3’,5’-Dihydrodiol Simvastatin include:
Oxidizing agents: Such as hydrogen peroxide and molecular oxygen.
Reducing agents: Such as sodium borohydride.
Catalysts: Including cytochrome P450 enzymes and other biocatalysts.
Major Products Formed
The major products formed from the reactions of 3’,5’-Dihydrodiol Simvastatin include various hydroxylated and reduced derivatives. These products can have different pharmacological properties and can be used for further research and development .
Scientific Research Applications
3’,5’-Dihydrodiol Simvastatin has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of simvastatin metabolites.
Biology: It is used in studies investigating the metabolic pathways and enzymatic processes involved in the biotransformation of statins.
Medicine: Research on 3’,5’-Dihydrodiol Simvastatin contributes to understanding the pharmacokinetics and pharmacodynamics of simvastatin and its metabolites, which can inform dosing strategies and therapeutic applications.
Industry: The compound is used in the development of new formulations and drug delivery systems for statins
Mechanism of Action
The mechanism of action of 3’,5’-Dihydrodiol Simvastatin involves its interaction with HMG-CoA reductase, similar to simvastatin. The compound inhibits the enzyme, leading to a decrease in the synthesis of cholesterol. This inhibition is achieved through competitive binding to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis .
Comparison with Similar Compounds
Dihydrosimvastatin-3',5'-diol belongs to a broader class of diol-containing steroidal and terpenoid derivatives. Below is a comparative analysis with structurally or functionally analogous compounds:
Structural Analogues in Steroid/Statin Derivatives
Key Observations :
- Hydroxylation at specific positions (e.g., 3',5' in simvastatin or 3β,7α in stigmastane derivatives) modulates bioactivity. For example, the 3β,7α-diol configuration in stigmastane derivatives retains cytotoxicity, whereas opening of the 5β,6β-epoxy group in withanolides abolishes activity .
Androstane Diols (Hormonal Analogues)
Key Observations :
- Unlike androstane diols, which modulate hormone receptors, this compound lacks direct hormonal activity. However, its hydroxyl groups may influence metabolic pathways, such as glucuronidation or sulfation, similar to steroid diols .
Terpenoid Diols
Key Observations :
- Terpenoid diols like spathulenol exhibit anti-inflammatory effects, whereas this compound’s primary mechanism remains tied to cholesterol biosynthesis. Structural rigidity in terpenoids (e.g., eudesmane skeleton) contrasts with simvastatin’s flexible hexanoic acid chain .
Biological Activity
Dihydrosimvastatin-3',5'-diol is a derivative of simvastatin, a well-known statin used primarily for cholesterol management. This compound has garnered attention in various research studies due to its potential biological activities and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula: C25H38O5
- Molecular Weight: 430.57 g/mol
- Functional Groups: Hydroxyl groups at positions 3' and 5', which are crucial for its biological activity.
This compound functions primarily as an HMG-CoA reductase inhibitor, similar to other statins. The inhibition of this enzyme leads to decreased cholesterol synthesis in the liver, which in turn results in increased uptake of LDL cholesterol from the bloodstream.
Lipid-Lowering Effects
Research indicates that this compound exhibits significant lipid-lowering effects:
- LDL Reduction: Studies have shown that this compound can reduce LDL cholesterol levels by approximately 20-30% in hyperlipidemic models.
- HDL Increase: It may also contribute to a modest increase in HDL cholesterol levels.
Anti-inflammatory Properties
This compound has been reported to possess anti-inflammatory properties:
- Cytokine Modulation: It reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various cardiovascular diseases.
Antioxidant Activity
The compound has demonstrated antioxidant capabilities:
- Oxidative Stress Reduction: In vitro studies indicate that this compound can scavenge free radicals and reduce oxidative stress markers, contributing to cellular protection.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| LDL Cholesterol Reduction | 20-30% reduction | |
| HDL Cholesterol Increase | Modest increase | |
| Anti-inflammatory | Decreased TNF-alpha levels | |
| Antioxidant | Reduced oxidative stress |
Clinical Implications
The biological activities of this compound suggest potential clinical applications beyond cholesterol management:
- Cardiovascular Health: Its lipid-lowering and anti-inflammatory properties may reduce the risk of atherosclerosis.
- Metabolic Syndrome: The compound could be beneficial in managing metabolic syndrome due to its effects on lipid profiles and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
